N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a chromen-4-one core substituted with a 1,3-benzodioxole group at position 3 and a thiophene-acetamide moiety at position 2. This structure combines aromatic heterocycles (benzodioxole, thiophene) with a chromone scaffold, which is frequently associated with biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-19(11-14-4-3-9-29-14)23-22-20(13-7-8-17-18(10-13)27-12-26-17)21(25)15-5-1-2-6-16(15)28-22/h1-10H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDRWTKADRSCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, which is then functionalized with the benzodioxole and thiophene groups. The reaction conditions often involve the use of catalysts such as palladium for cross-coupling reactions and specific solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to mitotic blockade and cell apoptosis . These interactions are crucial for its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives reported in the literature, particularly those containing chromone, thiazolidinone, or acetamide frameworks. Below is a detailed comparison based on substituents, physicochemical properties, synthesis efficiency, and biological activities.
Structural and Physicochemical Properties
*Estimated based on molecular formula.
Key Observations :
- The target compound’s chromen-4-one core distinguishes it from thiazolidinone-based analogs (e.g., Compounds 9, 25, 50), which typically exhibit lower melting points (147–218°C) .
- Substitution with electron-donating groups (e.g., methoxy in Compound 25) correlates with higher yields (89%) compared to electron-withdrawing substituents (e.g., nitro in Compound 12, 53% yield) .
Comparative Efficiency :
- Thiazolidinone derivatives (e.g., Compound 9) achieve high yields (90%) via straightforward condensation reactions, whereas halogenated analogs (e.g., Compound 50) require harsher conditions and exhibit lower yields (53%) .
Mechanistic Insights :
- The thiophene moiety in the target compound may enhance π-π stacking interactions with biological targets, similar to the role of thiadiazole in Compound 50 .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a thiophene ring, which are known to contribute to its pharmacological properties. The molecular formula is , indicating the presence of nitrogen and sulfur atoms, which may play roles in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and chromen derivatives. Specifically, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- C6 (rat glioma)
- NIH/3T3 (mouse embryonic fibroblast)
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Mechanisms of Action :
- Apoptosis Induction : The compound was found to increase early and late apoptosis in cancer cells. This suggests that it may activate intrinsic apoptotic pathways.
- DNA Synthesis Inhibition : It inhibited DNA synthesis in A549 and C6 cells, further contributing to its anticancer properties.
- Mitochondrial Membrane Potential Disturbance : Changes in mitochondrial membrane potential were observed, indicating potential mitochondrial dysfunction as part of its mechanism .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective activity. Research has indicated that benzodioxole derivatives can modulate pathways involved in neuroprotection by influencing neurotransmitter systems and reducing oxidative stress .
Anti-inflammatory Activity
Compounds with similar structures have also been studied for their anti-inflammatory properties. Benzodioxole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
Case Study 1: Cytotoxic Evaluation
A study synthesized several benzodioxole-based derivatives and evaluated their cytotoxic effects. Among these, the derivative containing the benzodioxole structure showed promising results against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Mechanistic Insights
Further mechanistic studies involving docking simulations provided insights into the interaction of these compounds with target proteins involved in cancer progression. The binding affinity of this compound to specific targets was evaluated using computational methods, suggesting its potential as a lead compound for drug development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
